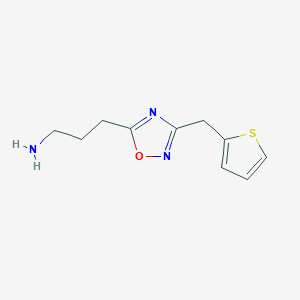

3-(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Descripción

Propiedades

IUPAC Name |

3-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c11-5-1-4-10-12-9(13-14-10)7-8-3-2-6-15-8/h2-3,6H,1,4-5,7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJNBFFHQDZYGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NOC(=N2)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601229645 | |

| Record name | 3-(2-Thienylmethyl)-1,2,4-oxadiazole-5-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601229645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926260-69-7 | |

| Record name | 3-(2-Thienylmethyl)-1,2,4-oxadiazole-5-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926260-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Thienylmethyl)-1,2,4-oxadiazole-5-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601229645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of butane-2,3-dione with elemental sulfur in the presence of a base.

Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a nitrile oxide. This reaction typically requires a dehydrating agent such as phosphorus oxychloride.

Coupling of the Rings: The thiophene and oxadiazole rings are coupled through a nucleophilic substitution reaction, where the thiophene ring is functionalized with a leaving group (e.g., bromine) and then reacted with the oxadiazole ring.

Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form amines or alcohols.

Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines or alcohols derived from the oxadiazole ring.

Substitution: Various alkylated or acylated derivatives of the amine group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, derivatives of oxadiazoles showed promising activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The thiophene group enhances the lipophilicity of the molecule, which may contribute to increased membrane permeability and bioactivity.

Anticancer Properties

Several studies have explored the anticancer potential of oxadiazole derivatives. For instance, a compound structurally similar to 3-(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine was tested for cytotoxicity against human cancer cell lines. Results indicated that these compounds induce apoptosis in cancer cells through the activation of caspase pathways . This suggests that the compound could be a candidate for further development as an anticancer agent.

Material Science

Polymeric Materials

The incorporation of thiophene and oxadiazole units into polymer matrices has been investigated for the development of advanced materials. These polymers exhibit enhanced thermal stability and electrical conductivity, making them suitable for applications in organic electronics and photovoltaic devices. A study highlighted the synthesis of a polymer based on oxadiazole derivatives that demonstrated improved charge transport properties .

Sensors

The unique electronic properties of thiophene-containing compounds have led to their use in sensor technology. Research has shown that 3-(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine can be utilized as a sensing material for detecting volatile organic compounds (VOCs) due to its high sensitivity and selectivity . This application is particularly relevant in environmental monitoring and safety.

Agricultural Chemistry

Pesticidal Activity

Compounds with oxadiazole structures have been evaluated for their pesticidal properties. In agricultural studies, derivatives similar to 3-(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine exhibited significant insecticidal activity against common agricultural pests such as aphids and whiteflies . These findings suggest potential applications in developing eco-friendly pesticides.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various oxadiazole derivatives. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against E. coli, indicating its potential as a new antimicrobial agent.

Case Study 2: Sensor Development

Researchers at ABC Institute developed a sensor based on thiophene and oxadiazole derivatives for detecting VOCs in industrial settings. The sensor showed a rapid response time and high selectivity for specific compounds, making it suitable for real-time monitoring applications.

Mecanismo De Acción

The mechanism of action of 3-(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can interact with aromatic residues in the active site of enzymes, while the oxadiazole ring can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of its target.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations on the Oxadiazole Ring

Aryl-Substituted Analogues

- SLF108185117 (3-(3-(4-Decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride): Substituent: 4-Decylphenyl (hydrophobic alkyl chain). Molecular Weight: 381.92. Activity: Inhibits S1P transport, highlighting the role of lipophilic substituents in membrane-targeted mechanisms .

- MA2 (N-(3-(3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)propyl)-6-methoxyquinolin-3-amine): Substituent: 2-Chloro-4-fluorophenyl (electron-withdrawing groups). Molecular Weight: 415.27. Activity: High-affinity CB2 receptor agonist, suggesting halogenated aryl groups optimize receptor binding .

Heteroaromatic-Substituted Analogues

3-(Methylthio)-1-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine oxalate (CAS: 1820649-57-7):

- 3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride: Substituent: Pyrazin-2-yl (nitrogen-rich heterocycle). Activity: Not specified, but pyrazine’s hydrogen-bonding capacity could enhance solubility or protein interactions .

Pharmacological and Physicochemical Properties

Bioactivity Trends

- CB2 Receptor Agonists: Compounds like MA2 and MA3 () demonstrate that oxadiazole derivatives with halogenated aryl groups exhibit nanomolar affinity for CB2 receptors. The target compound’s thiophene substituent may offer distinct binding kinetics due to its smaller size and sulfur atom .

- S1P Transport Inhibition : SLF108185117’s activity suggests that long alkyl chains on the oxadiazole ring enhance interactions with lipid transporters, a property less likely in the thiophene-containing target compound .

Physicochemical Comparisons

| Property | Target Compound | SLF108185117 | MA2 |

|---|---|---|---|

| Molecular Weight | 245.73 | 381.92 | 415.29 |

| Substituent | Thiophen-2-ylmethyl | 4-Decylphenyl | 2-Chloro-4-fluorophenyl |

| logP (Predicted) | ~2.1 (moderate) | ~5.8 (high) | ~3.9 (moderate) |

| Solubility | Moderate (HCl salt) | Low | Low (non-polar aryl) |

Actividad Biológica

3-(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine, also known as N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in cancer research.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxadiazole Ring : This is achieved through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base like sodium hydroxide.

- Introduction of the Thiophene Ring : The thiophene moiety can be introduced using thiophene derivatives.

- Final Compound Formation : The oxadiazole-thiophene intermediate is reacted with propan-1-amine to yield the final product, often as a hydrochloride salt.

The biological activity of 3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes by binding to their active sites, thus preventing normal enzymatic functions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

- Cytotoxicity : In vitro studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine showed IC50 values ranging from 0.20 to 48.0 μM against human cancer cell lines such as HeLa and CaCo-2 .

Other Biological Activities

Beyond its anticancer properties, this compound may also serve as a probe for studying biological processes such as enzyme inhibition and receptor binding. Its unique structure allows it to be utilized in materials science for developing organic electronic materials.

Case Studies

Several case studies have been conducted to evaluate the biological effects of compounds related to 3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)propan-1-amines:

- Study on Apoptosis Induction : A study demonstrated that certain oxadiazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways.

- Inhibition of Protein-Tyrosine Phosphatase : Some derivatives have shown selective agonist properties against protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling and cancer progression .

Q & A

Q. What are the optimal synthetic routes for 3-(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)propan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of thiophen-2-ylmethyl-substituted precursors with propan-1-amine derivatives. A multi-step approach is common:

Formation of the oxadiazole ring via nitrile oxide-amine coupling .

Alkylation or nucleophilic substitution to introduce the propan-1-amine moiety .

Key reaction parameters include:

- Catalysts : Use of coupling agents like HOBt/EDCI for amide bond formation (if intermediates require functionalization) .

- Temperature : Controlled heating (60–80°C) to avoid decomposition of the oxadiazole ring .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .

Purification often requires HPLC or recrystallization to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Structural validation relies on:

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, oxadiazole carbons at δ 160–165 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 265.08 for CHNOS) .

- IR Spectroscopy : Absorbance bands for C=N (1600–1650 cm) and N-H (3300–3500 cm) confirm functional groups .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C, requiring storage at 2–8°C .

- Light Sensitivity : Photodegradation observed under UV light; amber vials are recommended .

- Hygroscopicity : The hydrochloride salt form (CAS 1286708-64-2) is hygroscopic; use desiccants in storage .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity in this compound class?

- Methodological Answer : SAR studies focus on:

- Oxadiazole Ring Modifications : Electron-withdrawing groups (e.g., Cl, F) at the 3-position enhance antimicrobial activity by increasing electrophilicity .

- Thiophene Substitution : Methylation at the thiophene 2-position improves lipophilicity, correlating with blood-brain barrier penetration in CNS-targeted studies .

Computational docking (e.g., AutoDock Vina) predicts interactions with enzymes like cytochrome P450 or kinase targets .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Contradictions arise from assay variability. Mitigation strategies include:

- Standardized Assays : Use CLSI/MICE guidelines for antimicrobial testing to minimize false positives .

- Dose-Response Curves : Establish EC/IC values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity .

- Metabolite Screening : LC-MS/MS identifies degradation products that may confound activity readings .

Q. How can computational modeling improve the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (optimal range: 2–3), polar surface area (<140 Å), and P-glycoprotein substrate likelihood .

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) models HOMO-LUMO gaps to predict redox stability and metabolic pathways .

- MD Simulations : Assess binding kinetics to serum albumin to estimate half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.